An In-depth Technical Guide to 2-Methylhex-5-enenitrile (CAS: 30316-00-8)
An In-depth Technical Guide to 2-Methylhex-5-enenitrile (CAS: 30316-00-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-methylhex-5-enenitrile, a versatile bifunctional molecule containing both a nitrile and a terminal alkene. While direct experimental data for this specific compound is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established chemical principles and data from closely related analogs to offer a robust framework for its synthesis, characterization, and potential applications.
Introduction and Molecular Overview
2-Methylhex-5-enenitrile, with the chemical formula C₇H₁₁N, possesses a molecular weight of 109.17 g/mol .[1] Its structure features a hexanenitrile backbone with a methyl group at the α-position to the nitrile and a vinyl group at the terminal end. This unique arrangement of functional groups makes it a valuable, albeit under-explored, building block in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions, while the terminal alkene is amenable to a wide range of transformations including hydrogenation, oxidation, and polymerization.
Table 1: Physicochemical Properties of 2-Methylhex-5-enenitrile
| Property | Value | Source |
| CAS Number | 30316-00-8 | [1] |
| Molecular Formula | C₇H₁₁N | [1] |
| Molecular Weight | 109.17 g/mol | [1] |
| IUPAC Name | 2-methylhex-5-enenitrile | [1] |
Synthesis of 2-Methylhex-5-enenitrile: A Proposed Protocol
A plausible and efficient route to 2-methylhex-5-enenitrile involves the α-alkylation of a suitable nitrile precursor with an allyl halide. Based on established methodologies for the synthesis of γ,δ-unsaturated nitriles, the following protocol is proposed. This approach leverages the nucleophilicity of the carbanion generated at the α-position to the nitrile.
Experimental Protocol: α-Alkylation of Propionitrile
This procedure is adapted from established methods for the alkylation of nitriles.
Materials:
-
Propionitrile
-
Allyl bromide
-
Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of sodium amide (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Propionitrile (1.0 equivalent) is added dropwise to the stirred suspension of sodium amide. The mixture is stirred at 0 °C for 1 hour to ensure complete formation of the carbanion. The formation of the anion can be visually monitored by the dissolution of sodium amide.
-
Alkylation: Allyl bromide (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-methylhex-5-enenitrile as a colorless liquid.
Caption: Proposed synthesis workflow for 2-methylhex-5-enenitrile.
Spectroscopic Characterization
¹H-NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the methyl, methylene, methine, and vinyl groups.
Table 2: Predicted ¹H-NMR Chemical Shifts for 2-Methylhex-5-enenitrile (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 | ddt | 1H | -CH=CH₂ |
| ~ 5.1 | m | 2H | -CH=CH₂ |
| ~ 2.5 | m | 1H | -CH(CH₃)CN |
| ~ 2.3 | m | 2H | -CH₂-CH=CH₂ |
| ~ 1.8 | m | 2H | -CH₂-CH₂- |
| ~ 1.3 | d | 3H | -CH(CH₃)CN |
¹³C-NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.
Table 3: Predicted ¹³C-NMR Chemical Shifts for 2-Methylhex-5-enenitrile (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 137 | -C H=CH₂ |
| ~ 122 | -C≡N |
| ~ 116 | -CH=C H₂ |
| ~ 35 | -C H₂-CH=CH₂ |
| ~ 30 | -C H₂-CH₂- |
| ~ 28 | -C H(CH₃)CN |
| ~ 18 | -CH(C H₃)CN |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the nitrile and alkene functional groups.
Table 4: Predicted IR Absorption Frequencies for 2-Methylhex-5-enenitrile
| Frequency (cm⁻¹) | Functional Group |
| ~ 3080 | =C-H stretch (alkene) |
| ~ 2960-2850 | C-H stretch (alkane) |
| ~ 2245 | -C≡N stretch (nitrile) |
| ~ 1640 | C=C stretch (alkene) |
Mass Spectrometry
The electron ionization mass spectrum of 2-methylhex-5-enenitrile shows a molecular ion peak (M⁺) at m/z 109.[1] Key fragmentation patterns would likely involve the loss of a methyl group (M-15), an allyl radical (M-41), and cleavage of the C-C bond adjacent to the nitrile group.
Reactivity and Potential Applications
The bifunctional nature of 2-methylhex-5-enenitrile opens up a wide array of possibilities for its use in organic synthesis and materials science.
Reactivity Profile
-
Nitrile Group: The nitrile functionality can undergo hydrolysis to form 2-methyl-5-hexenoic acid, or be reduced to 2-methyl-5-hexen-1-amine using reducing agents like lithium aluminum hydride.[2][3] It can also react with organometallic reagents to form ketones after hydrolysis.[2]
-
Alkene Group: The terminal double bond can be selectively hydrogenated to yield 2-methylhexanenitrile. It can also undergo various addition reactions (e.g., hydroboration-oxidation to form the corresponding alcohol), epoxidation, and polymerization.
Caption: Potential reaction pathways for 2-methylhex-5-enenitrile.
Potential Applications
While specific applications for 2-methylhex-5-enenitrile are not widely documented, its structural motifs suggest its utility in several areas:
-
Pharmaceutical Synthesis: Unsaturated nitriles are valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds and other complex molecules with potential biological activity.[4][5]
-
Polymer Chemistry: The terminal alkene functionality allows for its use as a monomer or co-monomer in polymerization reactions, leading to the formation of functionalized polymers. The nitrile group can then be further modified to tune the polymer's properties.
-
Agrochemicals: The nitrile group is a common pharmacophore in agrochemicals.[6] 2-Methylhex-5-enenitrile could serve as a starting material for the synthesis of novel pesticides or herbicides.
-
Fragrance and Flavor Industry: The structural similarity to other known fragrance and flavor compounds suggests potential applications in this industry after suitable chemical modification.
Safety and Handling
As a nitrile-containing compound, 2-methylhex-5-enenitrile should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the eyes, skin, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids or bases.
Conclusion
2-Methylhex-5-enenitrile is a promising but currently under-characterized chemical entity. This guide provides a foundational understanding of its synthesis, predicted spectroscopic properties, and potential reactivity based on established chemical principles. For definitive structural elucidation and exploration of its full synthetic potential, the generation of direct experimental data is imperative. The protocols and data presented herein offer a strategic framework for researchers to initiate such investigations and unlock the potential of this versatile building block.
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